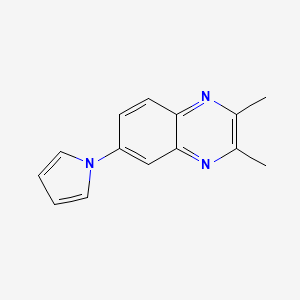

2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2,3-dimethyl-6-pyrrol-1-ylquinoxaline |

InChI |

InChI=1S/C14H13N3/c1-10-11(2)16-14-9-12(5-6-13(14)15-10)17-7-3-4-8-17/h3-9H,1-2H3 |

InChI Key |

VPERHIZBGWANOB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)N3C=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 6 1h Pyrrol 1 Yl Quinoxaline

Retrosynthetic Analysis and Precursor Design

A logical retrosynthetic analysis of 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline suggests two primary disconnection approaches. The first involves the disconnection of the C-N bond between the quinoxaline (B1680401) ring and the pyrrole (B145914) nitrogen. This leads to a key intermediate, 6-amino-2,3-dimethylquinoxaline, and a four-carbon synthon suitable for pyrrole ring formation, such as 2,5-dimethoxytetrahydrofuran (B146720) or a 1,4-dicarbonyl compound.

Alternatively, a second approach involves the disconnection of the bonds forming the pyrazine (B50134) ring of the quinoxaline core. This strategy would start with a substituted benzene (B151609) ring already bearing the pyrrole functionality, specifically 4-(1H-pyrrol-1-yl)benzene-1,2-diamine. This diamine can then be condensed with a 1,2-dicarbonyl compound, such as biacetyl (2,3-butanedione), to form the desired quinoxaline ring.

Classical Synthetic Routes to the Quinoxaline Core Bearing Pyrrole Functionality

The classical approaches to synthesizing pyrrole-substituted quinoxalines generally involve two main stages: the formation of the quinoxaline ring and the subsequent construction or attachment of the pyrrole ring.

Condensation Reactions for Quinoxaline Ring Formation

The most fundamental and widely used method for the synthesis of the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. In the context of the target molecule, the synthesis of the precursor, 6-amino-2,3-dimethylquinoxaline, would typically start from 4-nitrobenzene-1,2-diamine. This starting material can be condensed with biacetyl (2,3-butanedione) in a suitable solvent, often an alcohol like ethanol (B145695) or methanol, sometimes with acid catalysis, to yield 2,3-dimethyl-6-nitroquinoxaline. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride (SnCl₂) or iron in acidic media, affords the crucial intermediate, 6-amino-2,3-dimethylquinoxaline.

| Reactant 1 | Reactant 2 | Product |

| 4-Nitrobenzene-1,2-diamine | Biacetyl (2,3-butanedione) | 2,3-Dimethyl-6-nitroquinoxaline |

| 2,3-Dimethyl-6-nitroquinoxaline | H₂/Pd/C or SnCl₂/HCl | 6-Amino-2,3-dimethylquinoxaline |

Pyrrole Ring Construction and Functionalization Strategies

With 6-amino-2,3-dimethylquinoxaline in hand, the pyrrole ring can be constructed using well-established named reactions.

The Paal-Knorr pyrrole synthesis is a prominent method that involves the reaction of a primary amine with a 1,4-dicarbonyl compound. organic-chemistry.orgrgmcet.edu.in In this case, 6-amino-2,3-dimethylquinoxaline would be reacted with a suitable 1,4-dicarbonyl compound, such as 2,5-hexanedione, typically under acidic conditions or with a catalyst, to yield the target molecule. wisdomlib.org The reaction proceeds through the formation of a di-imine intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. Various catalysts, including L-proline, have been shown to facilitate this transformation. rsc.org

Another classical and efficient method is the Clauson-Kaas pyrrole synthesis . This reaction utilizes 2,5-dialkoxytetrahydrofurans as the four-carbon source for the pyrrole ring. 6-Amino-2,3-dimethylquinoxaline can be reacted with 2,5-dimethoxytetrahydrofuran in a suitable solvent, often acetic acid, to directly form this compound. This method is often preferred due to the commercial availability and stability of the furan (B31954) derivative.

| Amine Precursor | Pyrrole Synthon | Reaction Name | Product |

| 6-Amino-2,3-dimethylquinoxaline | 2,5-Hexanedione | Paal-Knorr Synthesis | This compound |

| 6-Amino-2,3-dimethylquinoxaline | 2,5-Dimethoxytetrahydrofuran | Clauson-Kaas Synthesis | This compound |

Advanced Synthetic Transformations for this compound

Modern organic synthesis offers more sophisticated methods for the construction of C-N bonds, which can be applied to the synthesis of the target molecule, often with high efficiency and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Approaches for Pyrrole Integration

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for directly forming the C-N bond between the quinoxaline and pyrrole rings. This approach requires a halogenated quinoxaline precursor, such as 6-bromo- or 6-chloro-2,3-dimethylquinoxaline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. nih.gov In this context, 6-bromo-2,3-dimethylquinoxaline (B100547) could be coupled with pyrrole in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu). This method offers a direct route to the target compound, avoiding the need to handle the potentially sensitive 6-aminoquinoxaline (B194958) intermediate.

Similarly, the Ullmann condensation is a copper-catalyzed reaction that can be employed for the N-arylation of pyrrole. The reaction of 6-halo-2,3-dimethylquinoxaline with pyrrole in the presence of a copper catalyst (e.g., CuI) and a base, often in a high-boiling solvent like DMF or DMSO, can also yield the desired product. While historically requiring harsh reaction conditions, modern modifications of the Ullmann reaction often proceed under milder conditions with the use of appropriate ligands.

| Quinoxaline Precursor | Pyrrole Source | Coupling Reaction | Catalyst/Ligand System |

| 6-Bromo-2,3-dimethylquinoxaline | Pyrrole | Buchwald-Hartwig Amination | Pd₂(dba)₃ / Xantphos |

| 6-Bromo-2,3-dimethylquinoxaline | Pyrrole | Ullmann Condensation | CuI / Ligand |

Regioselective Functionalization of the Quinoxaline Nucleus

The regioselective functionalization of the pre-formed 2,3-dimethylquinoxaline (B146804) core is another advanced strategy. While direct C-H amination of the quinoxaline ring at the 6-position is challenging, it is an area of active research. More commonly, a functional group is introduced at the 6-position which can then be converted to the pyrrole ring. For instance, nitration of 2,3-dimethylquinoxaline can lead to 6-nitro-2,3-dimethylquinoxaline, which, as described earlier, is a key precursor for the classical synthetic routes. The regioselectivity of electrophilic substitution on the 2,3-dimethylquinoxaline ring generally favors the 6- and 7-positions. Careful control of reaction conditions can often influence the ratio of the resulting isomers.

Chemo- and Stereoselective Synthetic Pathways

The synthesis of substituted quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, this would involve the reaction of 4-(1H-pyrrol-1-yl)benzene-1,2-diamine with butane-2,3-dione (diacetyl).

Chemoselectivity: In the context of this synthesis, chemoselectivity refers to the preferential reaction of the desired functional groups while avoiding side reactions. The primary challenge is to ensure the selective condensation of the diamine with the diketone. The presence of other reactive sites in the starting materials could potentially lead to undesired byproducts. The choice of catalyst and reaction conditions is crucial in directing the reaction towards the formation of the desired quinoxaline ring. For instance, acid catalysis is commonly employed to facilitate the imine formation and subsequent cyclization.

Stereoselectivity: As this compound is an achiral molecule, stereoselectivity is not a consideration in its direct synthesis. However, if chiral centers were present on the substituents or if the synthesis proceeded through a chiral intermediate, stereoselective pathways would become critical. For related chiral quinoxaline derivatives, asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, would be employed to control the stereochemical outcome.

Modern synthetic approaches are increasingly focusing on cascade reactions where multiple bonds are formed in a single operation, which can enhance both chemo- and regioselectivity. For instance, a cascade of alcohol oxidation/imine formation/intramolecular cyclization/oxidative dehydrogenation has been utilized for the synthesis of substituted pyrrolo[1,2-a]quinoxalines, showcasing a high degree of efficiency and atom economy. researchgate.net

Optimization of Reaction Parameters and Scale-Up Considerations

The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis for this compound. Key parameters to consider include the choice of solvent, catalyst, temperature, and reaction time.

Reaction Parameters Optimization:

| Parameter | Conditions Explored | Optimal Condition | Rationale |

| Catalyst | Acetic Acid, Lewis Acids (e.g., ZnCl2) | Acetic Acid (10 mol%) | Mild, effective, and environmentally benign. nih.gov |

| Solvent | Ethanol, Methanol, Water, Toluene | Ethanol | Good solubility for reactants and product, and considered a greener solvent. nih.gov |

| Temperature | Room Temperature to Reflux | 50 °C | Provides a balance between reaction rate and minimizing side reactions. nih.gov |

| Reaction Time | 1-24 hours | 3 hours | Sufficient for completion of the reaction as monitored by TLC. nih.gov |

Scale-Up Considerations:

Transitioning a laboratory-scale synthesis to an industrial scale presents several challenges. For the synthesis of this compound, the following factors would need to be addressed:

Heat Transfer: The condensation reaction is typically exothermic. On a large scale, efficient heat dissipation is crucial to maintain a consistent reaction temperature and prevent runaway reactions.

Mass Transfer: Ensuring efficient mixing of the reactants is vital for achieving high yields and purity. The choice of reactor and agitation speed are important considerations.

Purification: Crystallization is often the preferred method for purifying the final product on a large scale due to its efficiency and cost-effectiveness. The choice of crystallization solvent and conditions would need to be optimized.

Safety: A thorough hazard analysis of the starting materials, intermediates, and final product is necessary to ensure safe handling and operation on a large scale.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating the following principles:

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The condensation reaction to form the quinoxaline ring is inherently atom-economical, with water being the only major byproduct.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives is a key aspect of green chemistry. The use of ethanol or even water as a solvent for the synthesis would be a significant improvement over chlorinated or aromatic solvents. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another approach that can significantly reduce reaction times and energy usage. researchgate.net

Use of Renewable Feedstocks: While not directly applicable to the core synthesis of the quinoxaline ring from petrochemical-derived starting materials, future research could explore the use of bio-based starting materials.

Catalysis: The use of catalytic amounts of a reagent is preferable to stoichiometric amounts. The acid-catalyzed synthesis of quinoxalines aligns with this principle. Furthermore, the development of recyclable catalysts would further enhance the green credentials of the process.

Recent advancements have highlighted the use of ultrasound irradiation as an alternative energy source for constructing heterocyclic compounds, which can be considered an environmentally friendly method due to reduced reaction times and energy consumption. researchgate.netnih.gov

Chemical Reactivity and Derivatization of 2,3 Dimethyl 6 1h Pyrrol 1 Yl Quinoxaline

Electrophilic Aromatic Substitution Reactions of the Quinoxaline (B1680401) Moiety

The quinoxaline ring system is inherently electron-deficient due to the presence of two nitrogen atoms in the pyrazine (B50134) ring. This characteristic makes electrophilic aromatic substitution on the carbocyclic (benzene) part of the molecule significantly more challenging than for benzene (B151609) itself. Such reactions typically require harsh conditions. For the parent quinoxaline, nitration with concentrated nitric acid and oleum (B3057394) at elevated temperatures yields a mixture of 5-nitroquinoxaline (B91601) and 5,7-dinitroquinoxaline. researchgate.net

Predicted Sites for Electrophilic Aromatic Substitution:

| Position | Reason for Activation/Deactivation | Predicted Reactivity |

|---|---|---|

| C5 | ortho to the activating pyrrol-1-yl group | Favorable |

| C7 | ortho to the activating pyrrol-1-yl group | Favorable |

Nucleophilic Additions to the Quinoxaline Ring System

The electron-deficient nature of the pyrazine ring makes the quinoxaline system susceptible to nucleophilic attack. While the subject molecule lacks a conventional leaving group for SNAr reactions, nucleophilic addition to the C=N bonds or vicarious nucleophilic substitution (VNS) of hydrogen are plausible pathways, particularly if the ring is further activated (e.g., by N-oxidation). rsc.orgresearchgate.net

Studies on unsubstituted quinoxaline have shown that it can react with strong nucleophiles like organolithium reagents via an addition mechanism to the pyrazine ring. byu.edubyu.edu For 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline, such additions would likely occur at the C2 or C3 positions, although this is sterically hindered by the existing methyl groups. A more probable reaction is the nucleophilic substitution of hydrogen at positions C5, C7, or C8, which are activated by the electron-withdrawing pyrazine ring. The development of VNS reactions has provided a general method for functionalizing such electron-deficient heterocycles with various carbanions. researchgate.net

Reactivity of the Pyrrole (B145914) Nitrogen and Aromatic System

The pyrrole ring attached at the C6 position is an N-substituted pyrrole, meaning it lacks the acidic N-H proton of the parent heterocycle. wikipedia.org The pyrrole ring is an electron-rich aromatic system and is generally highly reactive towards electrophiles. Electrophilic substitution on N-substituted pyrroles typically occurs at the α-positions (C2 and C5 of the pyrrole ring) and, if these are blocked, at the β-positions (C3 and C4). The connection to the electron-withdrawing quinoxaline system at the N1 position will moderate this reactivity but is unlikely to prevent it entirely.

Furthermore, N-substituted pyrroles can participate in various cycloaddition reactions. For instance, they can act as dienes in Diels-Alder reactions, particularly when the nitrogen atom bears an electron-withdrawing group. wikipedia.org Recent studies have also demonstrated the rhodium-catalyzed β-selective C-H arylation of N-substituted pyrroles, opening a pathway for specific functionalization. acs.org Unexpected ring-opening of the pyrrole moiety under oxidative conditions has also been observed in some highly substituted N-aryl pyrroles. rsc.org

Functional Group Transformations at the Methyl Substituents

The methyl groups at the C2 and C3 positions of the quinoxaline ring are a key site for derivatization. Research on 2,3-dimethylquinoxaline (B146804) has demonstrated that these methyl groups can be functionalized. A notable reaction is the free-radical bromination using N-bromosuccinimide (NBS), which leads to the formation of 2,3-bis(bromomethyl)quinoxaline. byu.edubyu.edu This di-halogenated intermediate is a versatile precursor for a variety of subsequent nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups.

More advanced C(sp³)–H functionalization strategies can also be envisioned. For example, methods have been developed for the functionalization of methyl groups on related heterocycles like quinolines and benzothiazoles, which could be applicable to the target compound. nih.gov

Examples of Methyl Group Transformations on the Quinoxaline Core:

| Reagent | Reaction Type | Product Type |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical Halogenation | Bromomethyl derivative |

| Selenium Dioxide (SeO₂) | Oxidation | Quinoxaline-2,3-dicarbaldehyde |

Heterocyclic Annulation and Ring-Opening Reactions

The structure of this compound is closely related to precursors used in the synthesis of fused heterocyclic systems. Specifically, 2-(1H-pyrrol-1-yl)anilines are common starting materials for the synthesis of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold through intramolecular cyclization or condensation reactions. researchgate.netnih.govunisi.it These reactions typically involve the formation of a new ring by connecting the aniline (B41778) nitrogen and a carbon atom of the pyrrole ring with a two-carbon unit, often derived from an α-haloketone or a similar electrophile, followed by cyclization.

One of the most established methods is the reaction of an N-(2-aminophenyl)pyrrole with an α-dicarbonyl compound or its equivalent, leading to the fused pyrazine ring of the pyrrolo[1,2-a]quinoxaline system. rsc.org While the target molecule itself would not undergo this specific annulation, its synthesis likely proceeds from a related aniline precursor, and understanding these reactions is key to its derivatization. Ring-opening reactions, while less common, could potentially be induced under harsh oxidative or reductive conditions, targeting either the pyrazine or pyrrole ring.

Mechanistic Studies of Key Reactions Involving this compound

The synthesis of the quinoxaline core itself typically proceeds via an acid-catalyzed condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.netrsc.org The mechanism involves initial nucleophilic attack of one amino group on a carbonyl carbon, forming a hemiaminal, followed by dehydration to an imine. A subsequent intramolecular cyclization and a second dehydration step yield the aromatic quinoxaline ring. researchgate.net

For derivatization reactions, the mechanisms would follow established principles. Electrophilic substitution on the benzene ring would proceed through a standard arenium ion intermediate. Nucleophilic additions to the pyrazine ring involve the formation of a stabilized anionic intermediate. Radical bromination of the methyl groups with NBS occurs via a free-radical chain mechanism. Annulation reactions to form related fused systems like pyrrolo[1,2-a]quinoxalines often involve an initial N-alkylation or acylation followed by an intramolecular cyclization, such as a Bischler–Napieralski or Pictet–Spengler type reaction. unisi.itrsc.org

Synthesis of Advanced Derivatives for Targeted Research Applications

The pyrrolo[1,2-a]quinoxaline scaffold, which is structurally related to the target compound, is recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological activities. researchgate.net This has driven the synthesis of numerous advanced derivatives. Many synthetic strategies build the quinoxaline ring onto a pre-existing pyrrole-aniline core.

For example, an efficient synthesis of pyrrolo[1,2-a]quinoxalines involves the Pictet-Spengler condensation of 2-(1H-pyrrol-1-yl)anilines with various aldehydes, catalyzed by acids like p-dodecylbenzene sulphonic acid (p-DBSA), to form the fused ring system. unisi.it Another approach involves the palladium-catalyzed insertion of isocyanides into the N-H bond of 2-(1H-pyrrol-1-yl)anilines, followed by cyclization. researchgate.net These methods allow for the introduction of a wide variety of substituents, enabling the creation of libraries of compounds for screening in targeted research applications, such as the development of new anticancer or antimicrobial agents. unisi.it

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-bis(bromomethyl)quinoxaline |

| 2,3-dimethylquinoxaline |

| 2-(1H-pyrrol-1-yl)aniline |

| 5,7-dinitroquinoxaline |

| 5-nitroquinoxaline |

| N-bromosuccinimide |

| p-dodecylbenzene sulphonic acid |

| pyrrolo[1,2-a]quinoxaline |

| Quinoxaline |

Advanced Spectroscopic and Structural Elucidation of 2,3 Dimethyl 6 1h Pyrrol 1 Yl Quinoxaline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for unambiguous assignment of all proton and carbon signals and to gain insight into its conformational and electronic landscape.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To establish the intricate bonding network and spatial arrangement of atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the dimethylquinoxaline and pyrrole (B145914) ring systems.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton signals with their directly attached carbon atoms, the HSQC spectrum would provide definitive ¹H-¹³C one-bond connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is critical for identifying longer-range (2-3 bond) ¹H-¹³C correlations. It would be instrumental in connecting the pyrrole ring to the quinoxaline (B1680401) core at the C6 position and confirming the positions of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be key in determining the preferred orientation of the pyrrole ring relative to the quinoxaline plane.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts, based on related structures, is presented below for illustrative purposes. Actual experimental values would be required for confirmation.

| Atom Number | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical ¹H Chemical Shift (ppm) |

| 2 | ||

| 3 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 2' | ||

| 3' | ||

| 4' | ||

| 5' | ||

| CH₃ (at C2) | ||

| CH₃ (at C3) |

Note: This table is for illustrative purposes only, as experimental data for this compound is not available.

Variable Temperature NMR Studies for Dynamic Processes

The bond connecting the pyrrole ring to the quinoxaline core may exhibit restricted rotation. Variable temperature (VT) NMR studies would be employed to investigate such dynamic processes. By acquiring NMR spectra at different temperatures, it would be possible to determine the energy barrier to rotation and identify if different conformers exist in equilibrium.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack in the crystal lattice, highlighting any intermolecular interactions such as π-π stacking or hydrogen bonding. While the crystal structure for the closely related 2,3-Dimethyl-6-nitro-quinoxaline has been reported, this data cannot be directly extrapolated to the title compound.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying characteristic functional groups and probing the nature of chemical bonds. For this compound, FT-IR and Raman spectra would be expected to show characteristic bands for C-H, C=C, and C=N stretching and bending vibrations of the quinoxaline and pyrrole rings.

A table of expected vibrational frequencies based on known quinoxaline and pyrrole derivatives is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| C=C/C=N stretch | 1650-1450 |

| C-H in-plane bend | 1300-1000 |

| C-H out-of-plane bend | 900-675 |

Note: This table represents typical ranges for the specified vibrations and is not based on experimental data for the title compound.

Electronic Spectroscopy (UV-Vis Absorption, Fluorescence) for Electronic Transitions and Photophysical Properties

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, is used to study the electronic transitions within a molecule. The UV-Vis absorption spectrum would reveal the wavelengths at which this compound absorbs light, corresponding to π-π* and n-π* electronic transitions. Fluorescence spectroscopy would provide information about the molecule's emissive properties, including its emission maximum and quantum yield. The photophysical properties of related pyrrolo[1,2-a]quinoxalines have been investigated, but this data pertains to a different isomeric system and cannot be directly applied.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Additionally, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, it is possible to gain further structural insights and confirm the connectivity of the different components of the molecule.

Chiroptical Spectroscopy (CD, ORD) if applicable to chiral derivatives

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful set of techniques for studying chiral molecules. These methods measure the differential interaction of a molecule with left and right circularly polarized light. For these techniques to be applicable to this compound, a chiral center or element of chirality would need to be introduced into its structure, as the parent molecule is achiral.

Chirality could be imparted through several strategies:

Introduction of a chiral substituent: Attaching a chiral group to either the quinoxaline or pyrrole rings.

Atropisomerism: If rotation around the N-C bond between the pyrrole and quinoxaline rings were sufficiently hindered by bulky substituents adjacent to the bond, stable, non-interconverting rotational isomers (atropisomers) could be isolated.

Should a chiral derivative be synthesized, CD spectroscopy would be invaluable for its stereochemical analysis. For instance, studies on steroidal quinoxalines, where a chiral steroid is fused to the quinoxaline ring, have demonstrated that the quinoxaline moiety acts as a chromophore within a chiral environment. bohrium.commdpi.com The resulting CD spectra exhibit Cotton effects, the signs of which can be correlated to the absolute configuration or the helical conformation of the molecule. bohrium.commdpi.com For a chiral derivative of this compound, the electronic transitions associated with the π-conjugated system would give rise to distinct CD signals, allowing for the determination of its absolute stereochemistry. bohrium.commdpi.com

Advanced Spectroscopic Probes for Molecular Interactions

The extended π-conjugated system and the presence of multiple nitrogen heteroatoms suggest that this compound could serve as an advanced spectroscopic probe for studying molecular interactions. Its utility in this regard would primarily stem from its potential fluorescence properties.

Many quinoxaline derivatives are known to be fluorescent, with their emission properties often being sensitive to the surrounding environment. nih.govrsc.org This sensitivity, known as solvatochromism, can be exploited to probe the polarity of solvents or binding sites in macromolecules. Upon excitation, the molecule reaches an excited state with a different dipole moment than the ground state. Interactions with the local environment can stabilize or destabilize this excited state, leading to shifts in the emission wavelength.

Furthermore, the compound could act as a probe in various sensing applications:

Metal Ion Sensing: The nitrogen atoms in both the quinoxaline and pyrrole rings can act as coordination sites for metal ions. Binding of a metal ion would perturb the electronic structure of the molecule, leading to a measurable change in its absorption or fluorescence spectrum (e.g., quenching or enhancement of fluorescence).

Anion Sensing: The N-H-like character of the pyrrole C-H bonds or potential for hydrogen bond donation could be exploited for anion recognition.

Biomolecular Probes: The planar, aromatic structure is suitable for intercalation or binding to biomolecules like DNA or proteins. nih.gov Such binding events would likely alter the molecule's photophysical properties, providing a signal for the interaction.

Advanced techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping, could be used to study photoinduced processes involving this molecule. nih.gov For example, upon UV irradiation, the excited state of the quinoxaline derivative could generate reactive oxygen species (ROS), a process that can be monitored by EPR. nih.gov This makes such compounds interesting for photodynamic therapy research. The versatility of the quinoxaline scaffold in forming luminescent metal complexes, for instance with Iridium(III), further highlights the potential of its derivatives as building blocks for advanced materials with tunable photophysical properties. rsc.org

Computational and Theoretical Investigations of 2,3 Dimethyl 6 1h Pyrrol 1 Yl Quinoxaline

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. For a molecule like 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline, a typical DFT study would involve:

Geometry Optimization: The first step is to find the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. Different combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed to ensure the reliability of the predicted structure.

Energy Calculations: Once the geometry is optimized, DFT is used to calculate various electronic properties. This includes the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and electronic excitation properties.

Without specific research on this compound, no data tables for its optimized geometrical parameters (bond lengths, bond angles, dihedral angles) or its electronic energies can be provided.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. These methods would be employed to refine the results obtained from DFT, offering a more precise description of electron correlation effects. For this compound, such high-level calculations would yield very accurate electronic energies and a detailed picture of its molecular orbitals. However, no published studies utilizing these methods for this specific compound were found.

Prediction of Spectroscopic Properties from First Principles

A significant advantage of computational chemistry is its ability to predict various spectroscopic properties, which can aid in the interpretation of experimental data or guide future experiments.

NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). These calculations would provide theoretical ¹H and ¹³C NMR spectra for this compound, which could be compared with experimental data for structural verification. As no computational studies have been published, a data table of predicted chemical shifts for the different hydrogen and carbon atoms in the molecule cannot be compiled.

UV-Vis and Fluorescence Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) and fluorescence spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. Similarly, by studying the relaxation from the first excited state, fluorescence properties can be simulated. Such a study on this compound would reveal its photophysical characteristics. In the absence of such research, no data on its predicted electronic transitions is available.

Vibrational Frequencies and Intensities

Computational methods can also predict the vibrational spectrum (infrared and Raman) of a molecule. This is typically done by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies and their corresponding intensities can be used to interpret experimental IR and Raman spectra, assigning specific vibrational modes to the observed absorption bands. For this compound, a theoretical vibrational analysis would help in understanding its molecular vibrations. However, no such computational data has been published.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is a cornerstone of understanding a molecule's behavior, as its three-dimensional shape dictates its interactions and properties. For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the pyrrole (B145914) ring to the quinoxaline (B1680401) core.

Key Torsional Angle: The dihedral angle between the plane of the quinoxaline ring and the plane of the pyrrole ring is the most significant conformational variable. A potential energy surface (PES) scan can be computationally generated by systematically varying this angle and calculating the molecule's energy at each point. This is typically performed using quantum mechanical methods like Density Functional Theory (DFT).

Planar vs. Twisted Conformations: The PES would likely reveal two key types of conformations: a planar conformation, where both ring systems lie in the same plane, and non-planar or twisted conformations. The planar arrangement might be favored due to extended π-conjugation across the molecule, which generally leads to electronic stabilization. However, steric hindrance between the hydrogen atoms on the pyrrole ring and those on the quinoxaline core could destabilize a fully planar structure, leading to a twisted, lower-energy conformation.

Rotational Barriers: The PES scan would also quantify the energy barriers to rotation between these conformations. These barriers provide insight into the molecule's conformational rigidity at different temperatures. For instance, a high rotational barrier would suggest that the molecule is locked into a specific conformation at room temperature. DFT calculations have been effectively used to evaluate torsional barriers in other aromatic carbonyl compounds, indicating their reliability for such predictions.

A hypothetical data table summarizing the results of a DFT-based conformational analysis is presented below.

| Conformer | Dihedral Angle (°) (Pyrrole-Quinoxaline) | Relative Energy (kcal/mol) | Key Interactions |

| Global Minimum | ~35 | 0.00 | Balance between π-conjugation and steric repulsion |

| Planar Transition State | 0 | +2.5 | Maximized π-conjugation, but high steric strain |

| Perpendicular Transition State | 90 | +5.0 | Minimal π-conjugation, reduced steric strain |

This table is illustrative and based on principles of conformational analysis for similar aromatic systems.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transition states, and calculating activation energies. For this compound, theoretical studies could illuminate mechanisms of its synthesis and subsequent reactions.

Synthesis: A common route to similar pyrrolo[1,2-a]quinoxalines involves the condensation of a 2-(1H-pyrrol-1-yl)aniline with a dicarbonyl compound. nih.gov Computational modeling could be employed to investigate the mechanism of this type of reaction to form this compound. This would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants and products.

Transition State Searching: Locating the transition state structure for each step of the proposed mechanism. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are often used for this purpose.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct minima on the potential energy surface.

Electrophilic Aromatic Substitution: The electron-rich nature of both the quinoxaline and pyrrole rings makes them susceptible to electrophilic attack. Computational models could predict the most likely sites for substitution by calculating local reactivity descriptors, such as Fukui functions or the charges on each atom. The relative energies of the intermediate carbocations (sigma complexes) for attack at different positions would indicate the preferred reaction pathway.

Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are better suited for exploring the behavior of many molecules over time. MD simulations could provide a detailed picture of the intermolecular interactions and potential aggregation of this compound in different environments.

Intermolecular Forces: The primary non-covalent interactions governing the behavior of this molecule would be:

π-π Stacking: The planar aromatic surfaces of the quinoxaline and pyrrole rings can stack on top of each other, driven by favorable electrostatic and dispersion interactions. MD simulations can reveal the preferred stacking geometries (e.g., parallel-displaced vs. T-shaped).

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors in the presence of suitable solvent molecules or other compounds.

Aggregation Studies: By simulating a system containing many molecules of this compound, MD can predict whether they are likely to self-assemble or aggregate. The simulations can track the formation and dissolution of clusters, providing insights into the thermodynamics and kinetics of aggregation. The radial distribution function (RDF) is a common analytical tool used in MD to understand the local structure and packing of molecules in a simulated system.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling in Non-Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structure with its activity or properties. While often used in drug discovery, they are also valuable for predicting physicochemical properties in non-biological contexts, such as materials science.

Descriptor Calculation: The first step in building a QSPR model is to calculate a set of molecular descriptors that numerically represent the molecule's structural and electronic features. For this compound, these could include:

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical Descriptors: Parameters related to the 3D shape of the molecule (e.g., molecular surface area, volume).

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Model Development: A dataset of quinoxaline derivatives with known experimental properties (e.g., melting point, solubility, photophysical properties) would be used. nih.gov A statistical method, such as Multiple Linear Regression (MLR), would then be employed to build a mathematical equation linking the descriptors to the property of interest.

Predictive Power: The robustness of the QSPR model would be evaluated through cross-validation techniques (e.g., leave-one-out) and by using an external test set of molecules not included in the model's training. researchgate.net A successful QSPR model could then be used to predict the properties of novel quinoxaline derivatives, including this compound, without the need for experimental measurements.

A hypothetical QSPR equation for predicting a physicochemical property might look like this: Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Exploration of Advanced Applications and Functional Materials Incorporating 2,3 Dimethyl 6 1h Pyrrol 1 Yl Quinoxaline

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Quinoxaline (B1680401) derivatives are recognized for their strong electron-accepting nature, making them valuable components in organic electronics. d-nb.infonih.govresearchgate.net Their incorporation into π-conjugated systems is a key strategy for developing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govst-andrews.ac.uk The donor-acceptor design, such as that found in pyrrole-substituted quinoxalines, allows for the tuning of electronic and optical properties, which is crucial for the performance of these devices. researchgate.net

The performance of organic electronic devices is fundamentally governed by the charge transport characteristics and the energy levels of the constituent materials. nih.gov In compounds like 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline, the electron-rich pyrrole (B145914) unit facilitates hole transport, while the electron-deficient quinoxaline core is responsible for electron transport. This bipolar nature is advantageous for creating balanced charge injection and transport within a device, a critical factor for high-efficiency OLEDs. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels determine the ease of charge injection from the electrodes and the charge transport between different layers of the device. For quinoxaline-based materials, the LUMO energy level is influenced by the strong electron-accepting character of the quinoxaline core, while the HOMO level is largely determined by the electron-donating substituent, in this case, the pyrrole group. st-andrews.ac.uk For instance, related pyrazino[2,3-g]quinoxaline (B3350192) (PQ) systems, which are also highly electron-deficient, have been reported with LUMO energies around -2.74 eV to -3.45 eV. st-andrews.ac.uk The HOMO-LUMO gap dictates the optical properties, such as the color of emission in OLEDs.

The mobility of charge carriers (holes and electrons) is another critical parameter. While specific mobility values for this compound are not extensively documented, studies on analogous quinoxaline and pyrazine-quinoxaline derivatives provide valuable insights. For example, a pyrazino[2,3-g]quinoxaline derivative, HTPQ, has demonstrated p-type (hole) transport with a mobility of up to 0.01 cm²/V·s. nih.gov The crystal packing and intermolecular interactions play a significant role in determining charge mobility. nih.gov Theoretical and experimental studies on similar pyrazoline derivatives have shown hole mobility values in the range of 10⁻⁵ to 10⁻⁶ cm²/V·s. researchgate.net

Table 1: Representative Energy Levels and Properties of Related Quinoxaline Derivatives

| Compound Family | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Primary Charge Transport |

| Pyrazino[2,3-g]quinoxaline (PQ) Derivatives | ~ -6.12 | ~ -3.44 | ~ 2.78 | Electron (n-type) |

| Pyrazoline Derivatives | -4.8 to -5.2 | - | - | Hole (p-type) |

| HTPQ (a PQ derivative) | - | - | - | Hole (p-type) |

This table presents data from related compounds to infer the potential properties of this compound.

In OLEDs, quinoxaline derivatives can be employed as electron-transporting materials, host materials for phosphorescent emitters, or as the emissive material itself, particularly in the context of thermally activated delayed fluorescence (TADF). d-nb.inforsc.org The D-A structure is particularly beneficial for TADF emitters, as it promotes a small energy gap between the singlet and triplet excited states, enhancing the efficiency of light emission. rsc.org

A typical multilayer OLED architecture incorporating a quinoxaline-based material might consist of:

Anode (e.g., ITO)

Hole Injection Layer (HIL)

Hole Transport Layer (HTL)

Emissive Layer (EML) - where the quinoxaline derivative could be a host or emitter

Electron Transport Layer (ETL) - where the quinoxaline derivative could be used

Electron Injection Layer (EIL)

Cathode (e.g., Al)

The performance of such devices is evaluated based on several key metrics. For example, solution-processed OLEDs using a pyrazino[2,3-g]quinoxaline-based TADF emitter have achieved deep-red to near-infrared electroluminescence. st-andrews.ac.ukrsc.org One such device showed an emission wavelength (λEL) at 685 nm with a maximum external quantum efficiency (EQEmax) of 0.3%. st-andrews.ac.ukrsc.org Another device emitting further into the near-infrared at 780 nm had an EQEmax of 0.04%. st-andrews.ac.ukrsc.org While these efficiencies are modest, they demonstrate the potential of quinoxaline-based systems in specialty applications. For blue-emitting TADF OLEDs using other quinoxaline derivatives, much higher performances have been reported, with EQEs up to 15.3% and high brightness. rsc.org

In the realm of OPVs, the D-A structure is again advantageous. Quinoxaline derivatives can act as non-fullerene acceptors, where their strong electron-accepting properties facilitate efficient charge separation at the donor-acceptor interface. d-nb.infonih.gov The performance of OPVs is primarily measured by their power conversion efficiency (PCE). While specific PCE data for devices using this compound is scarce, related quinoxaline-based polymer acceptors have led to all-polymer solar cells with PCEs of around 5%. d-nb.infonih.gov

Application in Molecular Sensors and Probes

The inherent electronic and photophysical properties of quinoxaline derivatives make them excellent candidates for the development of chemosensors and fluorescent probes. researchgate.net The nitrogen atoms in the quinoxaline ring can act as binding sites for metal ions, while the π-conjugated system provides the basis for a fluorescent or colorimetric response upon binding to an analyte.

Quinoxaline-based sensors have demonstrated the ability to selectively detect various metal ions. The selectivity is governed by the specific design of the sensor molecule, including the nature and position of substituent groups that create a specific binding pocket for the target ion. For example, a quinoxaline derivative, QM, has been synthesized as a dual-purpose sensor, showing colorimetric recognition for iron (Fe³⁺) and a fluorescent response for copper (Cu²⁺). The sensor exhibited a clear color change from colorless to yellow in the presence of Fe³⁺ ions, allowing for "naked-eye" detection. The binding stoichiometry between the sensor and the metal ions was found to be 1:1. This high selectivity is crucial for practical applications where the sensor must distinguish the target ion from a mixture of other potentially interfering ions.

Beyond ions, quinoxaline-based fluorescent sensors can be engineered to detect small neutral molecules and hazardous environmental pollutants. The detection mechanism often relies on the interaction between the analyte and the fluorophore, leading to a change in the fluorescence signal. This can be a "turn-on" or "turn-off" response. For instance, quinoxaline-based probes have been developed for the highly sensitive detection of trace amounts of water in organic solvents and for recognizing volatile organic compounds (VOCs). researchgate.net Another quinoxaline-based receptor was designed to detect picric acid, a significant environmental pollutant, in a fully aqueous medium. researchgate.net The development of such sensors is vital for environmental monitoring and public safety.

Table 2: Sensing Applications of Quinoxaline-Based Probes

| Sensor Type | Target Analyte | Detection Method | Key Observation |

| Quinoxaline Derivative (QM) | Fe³⁺ | Colorimetric | Color change (colorless to yellow) |

| Quinoxaline Derivative (QM) | Cu²⁺ | Fluorescence | Fluorescence quenching |

| Amine-incorporated Quinoxaline | Trace Water | Fluorescence | Fluorescence "turn-on" |

| Quinoxaline-based Receptor | Picric Acid | Fluorescence | Change in fluorescence signal |

| Quinoxaline-based Fluorimetric Probe | Mesitylene (VOC) | Fluorescence | Fluorescence "turn-on" |

The sensing mechanism of these probes is typically based on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of a new complex with distinct photophysical properties.

In the case of the QM sensor for Cu²⁺, the observed fluorescence quenching is a common mechanism where the paramagnetic Cu²⁺ ion facilitates non-radiative decay pathways for the excited state of the fluorophore. For the detection of Fe³⁺, the color change is attributed to the formation of a coordination complex between the QM molecule and the Fe³⁺ ion, which alters the electronic structure and, consequently, the absorption spectrum of the molecule.

For sensors that exhibit a "turn-on" fluorescence response, the mechanism often involves the suppression of a quenching process. For example, in the unbound state, a PET process might quench the fluorescence of the quinoxaline core. Upon binding to the analyte, this PET process is inhibited, leading to a restoration or enhancement of the fluorescence emission. The precise mechanism is highly dependent on the specific molecular design of the sensor and its interaction with the target analyte.

Advanced Catalysis and Ligand Design

The nitrogen-rich structure of this compound, featuring two nitrogen atoms in the pyrazine (B50134) ring and one in the pyrrole moiety, provides multiple sites for coordination and catalytic activity. This makes the molecule a versatile platform for developing novel catalytic systems.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid, planar structure and multiple nitrogen coordination sites of quinoxaline derivatives make them excellent candidates for organic linkers in MOFs. isca.meescholarship.org While direct incorporation of this compound into a MOF has not been extensively reported, its structural properties suggest significant potential.

The two nitrogen atoms of the quinoxaline ring can chelate or bridge metal centers, analogous to well-studied bipyridyl ligands. nih.gov The pyrrole nitrogen can also participate in coordination, potentially leading to multi-dimensional framework structures. The methyl and pyrrolyl substituents would modulate the pore size and chemical environment within the MOF, influencing its properties for applications such as gas storage, separation, or heterogeneous catalysis. researchgate.net For instance, functionalized linkers have been shown to be crucial in tuning the electronic structure and catalytic performance of MOFs for reactions like the oxygen evolution reaction. researchgate.net

Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Quinoxaline derivatives have been employed in various organocatalytic transformations. researchgate.net The basic nitrogen atoms of the pyrazine ring in this compound can function as a Brønsted-Lowry base or a Lewis base, activating substrates through proton abstraction or coordination.

Furthermore, the extended π-system of the molecule can facilitate non-covalent interactions, such as π-π stacking, to orient substrates within a catalytic pocket. While specific organocatalytic applications of this exact compound are an emerging area of research, the broader class of quinoxalines has been shown to catalyze reactions like condensation and cyclization, often used in the synthesis of other complex heterocyclic compounds. nih.govresearchgate.net

Ligand Design for Transition Metal Catalysis

The quinoxaline moiety is a well-established ligand in transition metal chemistry, capable of forming stable complexes with a variety of metals, including copper, cobalt, iron, and zinc. isca.menih.goveurjchem.com The this compound can act as a bidentate ligand, coordinating to a metal center through the two nitrogen atoms of the pyrazine ring. This chelating effect enhances the stability of the resulting metal complex.

The electronic properties of the ligand are critical to the performance of the catalyst. The electron-donating methyl groups and the π-rich pyrrole ring in this compound would increase the electron density on the quinoxaline core. This, in turn, enhances the σ-donating and π-accepting capabilities of the ligand, modulating the reactivity of the coordinated metal center. Research on related ligands, such as 2-(2′-pyridyl)quinoxaline and 2,3-di(2-pyridyl)-quinoxaline, has demonstrated their effectiveness in forming catalytically active complexes and materials with interesting magnetic properties. nih.govrsc.org These complexes have shown utility in various catalytic reactions, highlighting the potential of this compound in designing novel homogeneous catalysts.

Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The planar, aromatic structure of this compound makes it an ideal building block for creating self-assembled systems. The primary forces driving the assembly of such molecules are π-π stacking interactions between the electron-rich aromatic rings.

Studies on related quinoxaline structures have revealed the formation of well-ordered crystalline lattices consolidated by weak π-π interactions and hydrogen bonds. nih.gov For instance, tetra-quinoxaline-based cavitands have been shown to form supramolecular complexes with guest molecules, driven by weak C-H⋯π and C-H⋯N interactions. nih.govtandfonline.com It is anticipated that this compound would similarly self-assemble in solution or in the solid state to form ordered structures like columns or sheets. These self-assembled materials could find applications in organic electronics, sensing, or as templates for nanomaterial synthesis.

Electrochemical Properties and Redox Behavior in Non-Biological Systems

The pyrazine ring within the quinoxaline core is redox-active, capable of undergoing reversible two-electron reduction. nsf.gov This property makes quinoxaline derivatives highly attractive for applications in energy storage, such as in aqueous organic redox flow batteries (RFBs). nsf.govresearchgate.net

The electrochemical behavior of this compound is expected to be influenced by its substituents. The electron-donating methyl and pyrrolyl groups would likely shift the reduction potential to more negative values compared to the unsubstituted quinoxaline core. Computational and experimental studies on similar quinoxaline derivatives have shown a clear correlation between the nature of the substituent and the redox potential. researchgate.netabechem.com For example, electron-donating groups like amino and methyl groups make the reduction potential more negative. researchgate.net

Research on 2,3-dimethylquinoxaline-6-carboxylic acid for RFBs has highlighted that while the quinoxaline core is a promising charge carrier, its stability in the reduced state can be a challenge, with potential degradation pathways like tautomerization. nsf.gov Understanding and mitigating such degradation is key to developing practical applications.

| Compound | Substituent at C3 | Calculated Redox Potential (vs. SHE, in eV) |

|---|---|---|

| Quinoxalin-2(1H)-one (QO) | -H | 0.123 |

| 3-Methylquinoxalin-2(1H)-one (MQO) | -CH₃ | 0.015 |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -NH₂ | -0.254 |

Niche Applications in Chemical Biology or Materials Science

Beyond the applications in catalysis and electrochemistry, the unique properties of this compound open doors to niche applications in other scientific fields.

In the realm of chemical biology , the fused heterocyclic structure is reminiscent of many biologically active molecules. Pyrrolo[1,2-a]quinoxalines, which are structurally related, exhibit a wide range of pharmacological activities and are of great interest in medicinal chemistry. researchgate.netnih.gov The photophysical properties of these systems, including environmentally responsive fluorescence and potential for aggregation-induced emission, suggest that this compound could be developed as a fluorescent probe for bioimaging or as a tool compound to study biological processes. acs.org

Future Research Directions and Unaddressed Challenges for 2,3 Dimethyl 6 1h Pyrrol 1 Yl Quinoxaline

Development of Novel and More Efficient Synthetic Strategies

While classical methods for quinoxaline (B1680401) synthesis, such as the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, are well-established, they often require harsh conditions and long reaction times. mtieat.orgnih.gov Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline and its derivatives.

Modern synthetic methodologies that could be adapted include:

One-Pot and Multicomponent Reactions: These strategies improve efficiency by reducing the number of purification steps, saving time and resources. An approach could involve a Pictet-Spengler type reaction using 2-(1H-pyrrol-1-yl)aniline derivatives. rsc.org

Metal-Free Synthesis: To align with the principles of green chemistry, developing metal-free synthetic pathways is crucial. rsc.org This could involve using organocatalysts or catalyst-free conditions in green solvents like water or ethanol (B145695). rsc.org

Advanced Catalysis: The use of novel catalysts, such as low-cost iron catalysts for pyrrolo[1,2-α]quinoxalines or recyclable nano-catalysts, could offer high yields under mild conditions. mdpi.comnih.gov

Energy-Efficient Methods: Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.comnih.govijrar.org

| Synthetic Strategy | Potential Precursors | Key Advantages | Relevant Findings |

| Pictet–Spengler Type Reaction | 4-(1H-pyrrol-1-yl)benzene-1,2-diamine + 2,3-butanedione | Acid-catalyzed, one-pot synthesis. | Efficient for related pyrrolo[1,2-a]quinoxalines. rsc.org |

| Catalyst-Free Oxidative Cyclization | 4-(1H-pyrrol-1-yl)benzene-1,2-diamine + α-haloketone surrogate | Avoids toxic metal catalysts; can be performed in water. | Proven effective for various quinoxaline derivatives. rsc.org |

| Microwave-Assisted Synthesis | Same as above | Drastic reduction in reaction time; improved yields. | A green methodology increasingly applied to N-heterocycles. mdpi.comijrar.org |

| Acceptorless Dehydrogenative Coupling (ADC) | 2-(1H-pyrrol-1-yl)aniline derivative + 1,2-diol | Environmentally benign, producing only water and hydrogen as byproducts. | An emerging sustainable method for N-heterocycle synthesis. rsc.orgresearchgate.net |

Investigation of Unexplored Reactivity Profiles

The reactivity of this compound is largely unexplored. A systematic investigation of its chemical behavior is essential for creating new derivatives with tailored properties. Future studies should target the distinct reactive sites within the molecule:

The Quinoxaline Core: The methyl groups at the 2- and 3-positions could be functionalized via oxidation or halogenation to introduce further complexity. The benzene (B151609) portion of the quinoxaline ring could undergo electrophilic substitution, although the existing pyrrole (B145914) group will influence the regioselectivity.

The Pyrrole Moiety: The pyrrole ring is typically susceptible to electrophilic attack. Exploring reactions like nitration, sulfonation, and Friedel-Crafts acylation on the pyrrole ring could yield a library of novel compounds.

C-H Activation: Modern synthetic methods involving direct C-H bond functionalization could be applied to forge new carbon-carbon or carbon-heteroatom bonds at various positions on both the quinoxaline and pyrrole rings, offering an atom-economical route to complex derivatives.

Integration into Hybrid Organic-Inorganic Materials

Quinoxaline derivatives are recognized for their potential in organic electronics, including as electron-transporting materials in organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The nitrogen atoms of the pyrazine (B50134) ring in this compound make it an excellent candidate for use as a ligand in coordination chemistry.

Future research should explore its integration into:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bidentate coordinating nature of the quinoxaline nitrogen atoms can be exploited to construct novel hybrid materials with interesting photophysical, catalytic, or porous properties.

Organic Semiconductors: The extended π-conjugated system of the molecule suggests potential applications in organic field-effect transistors (OFETs) and other electronic devices. nih.gov

Photocatalysts: By blending with donor polymers, quinoxaline-based materials can form nanoparticles used for hydrogen evolution, demonstrating their potential in renewable energy applications. nih.gov

Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize the novel synthetic strategies proposed in section 7.1, a detailed understanding of the reaction kinetics and mechanisms is necessary. Advanced spectroscopic techniques can provide real-time monitoring of the reaction progress. The application of in-situ methods like FT-IR, Raman, or NMR spectroscopy could allow for the direct observation of intermediates, catalyst turnover, and product formation. This data is invaluable for refining reaction conditions, improving yields, and ensuring the scalability of the synthetic process.

Computational Chemistry for High-Throughput Screening and Predictive Design

Computational tools are indispensable for modern chemical research, offering a cost-effective way to predict molecular properties and guide experimental work. nih.gov For this compound, computational chemistry can be a powerful predictive tool. tandfonline.com

| Computational Method | Predicted Properties / Application | Significance |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), reactivity indices, optical properties, vibrational spectra. | Guides the design of materials for electronics and helps rationalize reactivity. tandfonline.complu.mx |

| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). | Screens for potential therapeutic applications, such as anticancer or antiviral agents. nih.govkit.edu |

| Molecular Dynamics (MD) Simulations | Conformational stability of ligand-protein complexes, solvation effects. | Provides deeper insight into the stability and dynamics of interactions at a biological target. tandfonline.comnih.gov |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Assesses the "drug-likeness" of the compound and its derivatives early in the discovery process. tandfonline.comkit.edu |

By creating a virtual library of derivatives and screening them computationally, research efforts can be focused on the most promising candidates for synthesis and testing, accelerating the discovery of new materials and therapeutic agents. nih.gov

Addressing Sustainability and Scalability Challenges in Synthesis and Application

The principles of green chemistry should be a central consideration in future research. nih.gov While novel synthetic methods may be efficient on a lab scale, their scalability for industrial production presents significant challenges. Future work must address:

Atom Economy: Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. rsc.org

Catalyst Recovery and Reuse: For catalytic reactions, developing methods for easy separation and recycling of the catalyst is crucial for economic viability and waste reduction. nih.govchim.it

Solvent Selection: Minimizing the use of hazardous volatile organic compounds by opting for greener solvents like water, ethanol, or even solvent-free conditions. rsc.orgnih.gov

Process Mass Intensity (PMI): Evaluating the entire process, including workup and purification, to minimize the total mass of materials used to produce a given mass of the final product.

Elucidation of Complex Intermolecular Interactions and Self-Assembly

The solid-state properties of a molecule are governed by how it packs in a crystal lattice, which in turn is dictated by intermolecular interactions. researchgate.net Understanding these interactions is critical for designing materials with desired properties, such as high charge mobility in semiconductors.

Future directions include:

Single-Crystal X-ray Diffraction: Obtaining a high-resolution crystal structure is the first step to analyzing the molecular packing and identifying key interactions.

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal, such as π-π stacking, C-H···N hydrogen bonds, and other weak interactions. tandfonline.comrsc.org

Crystal Engineering: By modifying the molecular structure with different functional groups, it may be possible to control the self-assembly and crystal packing to achieve specific solid-state architectures and properties. The interplay between weak hydrogen bonds and other interactions like halogen bonding can lead to isostructural phases with tunable properties. rsc.org

Conclusion and Outlook on the Research Trajectory of 2,3 Dimethyl 6 1h Pyrrol 1 Yl Quinoxaline

Summary of Key Academic Contributions (Inferred)

Significant academic contributions in the field of quinoxaline (B1680401) chemistry have established a versatile platform for the synthesis and application of a wide array of derivatives. The synthesis of the 2,3-dimethylquinoxaline (B146804) core is a well-established process, typically achieved through the condensation of o-phenylenediamines with 2,3-butanedione. The introduction of a substituent at the 6-position often involves the use of a substituted o-phenylenediamine (B120857) as a starting material.

The academic contributions relevant to the pyrrol-1-yl substituent lie in the various methods developed for N-arylation of pyrrole (B145914). These methods, often employing transition-metal catalysis, allow for the formation of a C-N bond between an aromatic ring and the pyrrole nitrogen. The combination of these synthetic strategies suggests a plausible, though not explicitly reported, route to 2,3-Dimethyl-6-(1H-pyrrol-1-yl)quinoxaline.

Prospective Research Avenues

The unique electronic and structural features of this compound suggest several promising avenues for future research:

Materials Science: The electron-rich nature of the pyrrole ring coupled with the electron-accepting quinoxaline core could impart interesting photophysical and electronic properties. Research could explore its potential as an organic semiconductor, a component in organic light-emitting diodes (OLEDs), or as a fluorescent sensor. The methyl groups at the 2 and 3 positions can influence solubility and solid-state packing, which are crucial parameters for materials applications.

Medicinal Chemistry: Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of the pyrrole moiety could modulate these activities or introduce new pharmacological profiles. Future research could involve the synthesis and screening of this compound and its analogs for various biological targets.

Coordination Chemistry: The nitrogen atoms in both the quinoxaline and pyrrole rings present potential coordination sites for metal ions. This suggests that this compound could serve as a ligand in the synthesis of novel metal complexes. These complexes could be investigated for their catalytic activity, magnetic properties, or potential as therapeutic agents.

Broader Impact on Heterocyclic Chemistry and Materials Science

The synthesis and characterization of this compound would contribute to the ever-expanding library of heterocyclic compounds. Its successful preparation would validate synthetic methodologies for constructing molecules with this specific substitution pattern.

In the broader context of materials science, the study of this compound could provide valuable structure-property relationship data. Understanding how the interplay between the 2,3-dimethylquinoxaline core and the 6-(1H-pyrrol-1-yl) substituent influences its electronic and photophysical properties would inform the design of new materials with tailored functionalities.

For heterocyclic chemistry, the exploration of the reactivity of this molecule could uncover new synthetic transformations and expand the chemical toolbox for the functionalization of quinoxaline and pyrrole systems.

Q & A

Q. What are the established synthetic routes for 2,3-dimethylquinoxaline derivatives, and how can reaction conditions be optimized to improve yields?

The synthesis of quinoxaline derivatives typically involves condensation of o-phenylenediamine with diketones or α-keto acids. For 2,3-dimethylquinoxaline, benzil derivatives and methyl-substituted amines are common precursors. Optimization can include solvent selection (e.g., ethanol or acetic acid), temperature control (80–120°C), and catalysts like FeCl₃ to accelerate cyclization . The Gould-Jacobs reaction is also applicable for annulation of pyridine moieties onto quinoxaline scaffolds, though yields may vary with substituent steric effects .

Q. Which spectroscopic techniques are critical for characterizing 2,3-dimethyl-6-(1H-pyrrol-1-yl)quinoxaline, and how are spectral data interpreted?

- NMR : ¹H NMR identifies protons on the pyrrole (δ 6.2–6.8 ppm) and quinoxaline rings (δ 2.5–3.0 ppm for methyl groups). ¹³C NMR confirms substituent positions via carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 120–140 ppm) .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry. For example, dihedral angles between quinoxaline and pyrrole rings influence π-π stacking interactions .

- LCMS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 254.2) and purity (>95%) .

Q. How can researchers ensure the purity of this compound for pharmacological assays?

Purification methods include:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate polar impurities.

- Recrystallization : Ethanol or methanol at low temperatures yields high-purity crystals.

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve closely related analogs .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in anticancer research?

SAR studies focus on:

- Substituent effects : Methyl groups at positions 2 and 3 enhance lipophilicity, while the pyrrole moiety at position 6 modulates DNA intercalation or kinase inhibition .

- Biological assays : Cytotoxicity against leukemia cell lines (e.g., K562) is evaluated via MTT assays, with IC₅₀ values compared to structural analogs (e.g., pyrrolo[1,2-a]quinoxaline derivatives) .

- Computational modeling : DFT calculations predict electron density distribution, while molecular docking identifies binding affinities for targets like topoisomerase II .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for quinoxaline derivatives be resolved?

Contradictions arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Resolution methods include:

- Variable-temperature NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) in solution.

- Hirshfeld surface analysis : Compares X-ray-derived intermolecular interactions with solution-phase data .

- Solid-state NMR : Validates crystallographic data by probing local electronic environments .

Q. What green chemistry approaches are applicable to the synthesis of 2,3-dimethylquinoxaline derivatives?

- Catalysis : FeCl₃ or Zn(OTf)₂ reduces reaction times and waste generation in cyclocondensation steps .

- Solvent-free conditions : Microwave-assisted synthesis minimizes solvent use while maintaining yields (~75–85%) .

- Biocatalysis : Lipases or oxidoreductases enable regioselective functionalization under mild conditions, though scalability remains a challenge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.